(3-(Cyclopentyloxy)phenyl)boronic acid
Overview
Description
(3-(Cyclopentyloxy)phenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a cyclopentyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The primary method for synthesizing boronic acids, including (3-(Cyclopentyloxy)phenyl)boronic acid, involves the electrophilic trapping of an organometallic reagent with a boric ester, such as triisopropyl borate (B(Oi-Pr)3) or trimethyl borate (B(OMe)3). This reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic esters .
Industrial Production Methods
Industrial production methods for boronic acids often involve large-scale adaptations of laboratory synthetic routes. These methods emphasize efficiency, cost-effectiveness, and scalability. The use of continuous flow reactors and automated systems can enhance the production process by providing precise control over reaction conditions and minimizing human error.
Chemical Reactions Analysis
Types of Reactions
(3-(Cyclopentyloxy)phenyl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: Conversion to the corresponding phenol derivative.
Reduction: Formation of the corresponding borane derivative.
Substitution: Participation in cross-coupling reactions, such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium periodate (NaIO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
Oxidation: Phenol derivatives.
Reduction: Borane derivatives.
Substitution: Biaryl compounds resulting from the coupling of the boronic acid with an aryl halide.
Scientific Research Applications
(3-(Cyclopentyloxy)phenyl)boronic acid has several scientific research applications, including:
Biology: Potential use in the development of enzyme inhibitors and probes for biological studies.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the design of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of advanced materials and fine chemicals.
Mechanism of Action
The mechanism by which (3-(Cyclopentyloxy)phenyl)boronic acid exerts its effects involves the interaction of the boronic acid group with various molecular targets. In the Suzuki-Miyaura coupling, the boronic acid reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl halide to form a new carbon-carbon bond . This process involves several key steps:
Oxidative Addition: The aryl halide reacts with the palladium catalyst to form a palladium-aryl complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium center.
Reductive Elimination: The palladium catalyst releases the coupled product and regenerates the active catalyst.
Comparison with Similar Compounds
(3-(Cyclopentyloxy)phenyl)boronic acid can be compared with other similar compounds, such as:
Phenylboronic acid: Lacks the cyclopentyloxy group, making it less sterically hindered and potentially less selective in certain reactions.
(4-Methoxyphenyl)boronic acid: Features a methoxy group instead of a cyclopentyloxy group, which can influence its reactivity and selectivity in different ways.
(3-Formylphenyl)boronic acid: Contains a formyl group, which can participate in additional types of reactions, such as condensation reactions.
The uniqueness of this compound lies in its specific substitution pattern, which can impart distinct reactivity and selectivity in various chemical transformations.
Properties
IUPAC Name |
(3-cyclopentyloxyphenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BO3/c13-12(14)9-4-3-7-11(8-9)15-10-5-1-2-6-10/h3-4,7-8,10,13-14H,1-2,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGJBKPGDQSBMIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)OC2CCCC2)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20655556 | |
Record name | [3-(Cyclopentyloxy)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20655556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
959850-87-4 | |
Record name | [3-(Cyclopentyloxy)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20655556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3-(cyclopentyloxy)phenyl)boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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